

Batzelladine L: A Technical Guide to its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Batzelladine L	
Cat. No.:	B15559758	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batzelladine L, a marine-derived guanidine alkaloid, has emerged as a significant natural product with a broad spectrum of biological activities. First isolated from the Caribbean sponge Monanchora unguifera, this complex molecule has demonstrated potent anti-cancer, anti-malarial, anti-tuberculosis, and anti-HIV properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of Batzelladine L, with a focus on the experimental methodologies and mechanistic insights relevant to drug development professionals. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Discovery and Origin

Batzelladine L was first reported in 2007 by Hua and colleagues as one of five new polycyclic guanidine alkaloids isolated from the marine sponge Monanchora unguifera. The sponge was collected by scuba diving in Discovery Bay, Jamaica. Subsequently, **Batzelladine L** was also isolated from the Brazilian marine sponge Monanchora arbuscula. The batzelladines represent a class of alkaloids characterized by at least one tricyclic guanidine core, with various guanidine moieties connected through an ester linkage.

Isolation and Structure Elucidation







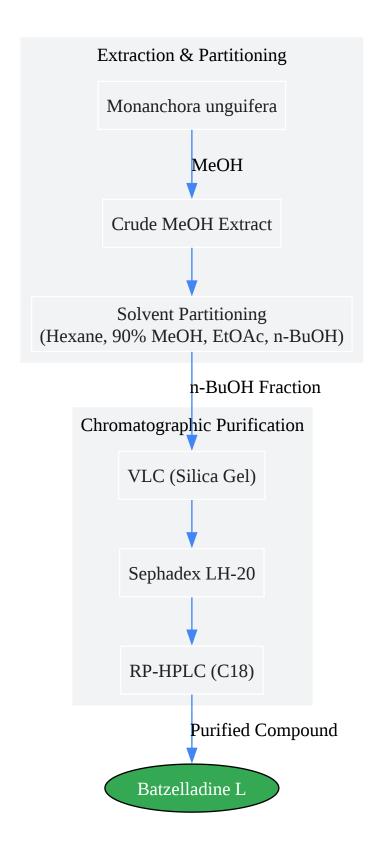
The isolation of **Batzelladine L** from Monanchora unguifera involved a multi-step extraction and purification process. The structure was elucidated through detailed analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry data.

Experimental Protocol: Isolation and Purification

- Extraction: The freeze-dried and powdered sponge material (100 g) was extracted exhaustively with methanol (MeOH) at room temperature. The resulting MeOH extract was concentrated under reduced pressure to yield a crude gum.
- Solvent Partitioning: The crude extract was partitioned between hexane and 90% aqueous MeOH. The aqueous MeOH fraction, containing the polar alkaloids, was further partitioned against ethyl acetate (EtOAc) and then n-butanol (n-BuOH).
- Chromatographic Separation: The bioactive n-BuOH fraction was subjected to a series of chromatographic steps:
 - Vacuum Liquid Chromatography (VLC): The n-BuOH fraction was separated on a silica gel column using a stepwise gradient of chloroform (CHCl₃) and MeOH.
 - Sephadex LH-20 Chromatography: Fractions from VLC were further purified by sizeexclusion chromatography on a Sephadex LH-20 column, eluting with MeOH.
 - High-Performance Liquid Chromatography (HPLC): Final purification was achieved by reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient elution system of acetonitrile (MeCN) and water (H₂O) with 0.1% trifluoroacetic acid (TFA).
- Structure Determination: The structure of Batzelladine L was determined by comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS). The difference between Batzelladine L and the previously known Batzelladine F was the presence of two additional methylene units in the central aliphatic chain.

Experimental Workflow: Isolation of Batzelladine L





Click to download full resolution via product page

Figure 1. Workflow for the isolation of **Batzelladine L**.



Biological Activities and Quantitative Data

Batzelladine L exhibits a remarkable range of biological activities, making it a promising lead compound for drug discovery. The following tables summarize the key quantitative data from various in vitro studies.

Anti-cancer Activity

Batzelladine L has demonstrated cytotoxicity against a panel of human cancer cell lines.



Cell Line	Cancer Type	IC₅₀ (μg/mL)	IC50 (μM)	Reference
A549	Lung Carcinoma	-	-	
DU-145	Prostate Carcinoma	-	-	
SK-BR3	Breast Adenocarcinoma	-	-	
SK-MEL-28	Malignant Melanoma	-	-	
HT-29	Colon Adenocarcinoma	-	-	
IGROV	Ovarian Carcinoma	-	-	
HeLa	Cervical Carcinoma	-	-	
LOVO	Colon Adenocarcinoma	-	-	
LOVO-DOX	Doxorubicin- resistant Colon Adenocarcinoma	-	-	
L-562	Leukemia	-	-	
PC3	Prostate Cancer	-	-	
22Rv1	Prostate Cancer	-	-	

Experimental Protocol: MTT Assay for Cytotoxicity

- Cell Seeding: Human cancer cell lines were seeded in 96-well microtiter plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere for 24 hours.
- Compound Treatment: Cells were treated with serial dilutions of **Batzelladine L** (typically ranging from 0.1 to 100 μ M) for 72 hours.



- MTT Addition: After the incubation period, 10 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
- Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals were dissolved by adding 100 μ L of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) was calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Anti-malarial Activity

Batzelladine L has shown potent activity against the chloroquine-sensitive (3D7) and chloroquine-resistant (FcB1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

P. falciparum Strain	IC ₅₀ (μΜ)	Reference
3D7	0.4	
FcB1	0.3	

Experimental Protocol: SYBR Green I-based Anti-malarial Assay

- Parasite Culture:P. falciparum was cultured in human erythrocytes in RPMI-1640 medium supplemented with 10% human serum.
- Drug Dilution: Batzelladine L was serially diluted in complete culture medium in a 96-well plate.
- Infection and Incubation: Synchronized ring-stage parasites were added to the wells at a final parasitemia of 0.5% and a hematocrit of 2%. The plates were incubated for 72 hours



under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

- Lysis and Staining: After incubation, the plates were frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I was then added to each well.
- Fluorescence Measurement: The plates were incubated in the dark for 1 hour, and the fluorescence was measured using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
- IC₅₀ Calculation: The IC₅₀ values were determined by fitting the fluorescence data to a sigmoidal dose-response curve.

Anti-tuberculosis Activity

Batzelladine L is a potent inhibitor of Mycobacterium tuberculosis, the causative agent of tuberculosis.

M. tuberculosis Strain	MIC (μg/mL)	MIC (μM)	Reference
H37Rv	1.68	2.57	

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

- Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook
 7H9 broth and adjusted to a McFarland standard of 1.0.
- Drug Dilution: **Batzelladine L** was serially diluted in 7H9 broth in a 96-well microplate.
- Inoculation and Incubation: The bacterial suspension was added to each well, and the plates were incubated at 37°C for 7 days.
- Alamar Blue Addition: After incubation, a mixture of Alamar Blue and Tween 80 was added to each well.
- Colorimetric Reading: The plates were incubated for another 24 hours, and the color change from blue to pink, indicating bacterial growth, was visually assessed.



• MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented the color change.

Mechanism of Action and Signaling Pathways

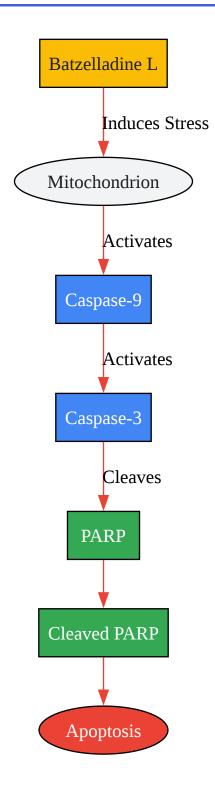
The diverse biological activities of **Batzelladine L** are attributed to its interaction with multiple cellular targets and pathways.

Anti-cancer Mechanism: Induction of Apoptosis

In prostate cancer cells, related batzelladine compounds have been shown to induce apoptosis, or programmed cell death. This process is characterized by the activation of a cascade of cysteine proteases known as caspases. While the specific pathway for **Batzelladine L** is still under full investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation.

Signaling Pathway: Proposed Apoptotic Pathway of Batzelladines





Click to download full resolution via product page

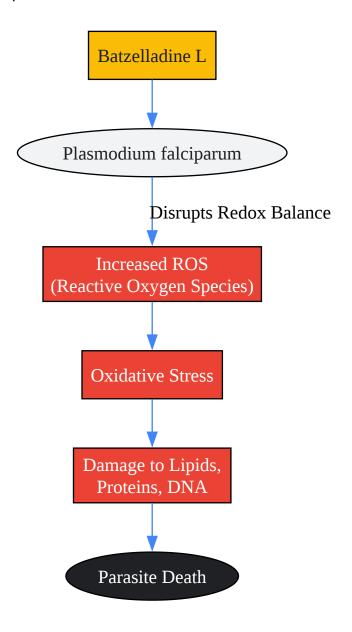
Figure 2. Proposed apoptotic pathway induced by batzelladines.

Anti-malarial Mechanism: Induction of Oxidative Stress



The rapid anti-plasmodial activity of **Batzelladine L** suggests a mechanism involving the induction of oxidative stress within the parasite. It is proposed that **Batzelladine L** disrupts the redox balance of the parasite, leading to an accumulation of reactive oxygen species (ROS). This overwhelming oxidative stress damages vital cellular components, such as lipids, proteins, and nucleic acids, ultimately leading to parasite death.

Logical Relationship: Proposed Anti-malarial Mechanism of Batzelladine L



Click to download full resolution via product page

Figure 3. Proposed mechanism of anti-malarial activity.



Anti-tuberculosis Mechanism

The precise mechanism of action of **Batzelladine L** against Mycobacterium tuberculosis has not yet been fully elucidated. However, the complex and unique structure of the mycobacterial cell wall is a common target for anti-tubercular drugs. It is plausible that **Batzelladine L** interferes with the biosynthesis of essential cell wall components, such as mycolic acids or peptidoglycan, leading to a loss of cell wall integrity and subsequent bacterial death. Further research is required to identify the specific molecular target(s) of **Batzelladine L** in M. tuberculosis.

Conclusion and Future Directions

Batzelladine L is a marine natural product with significant therapeutic potential. Its broad-spectrum biological activity, coupled with its novel chemical scaffold, makes it an attractive candidate for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

Future research should focus on:

- Total Synthesis: Development of an efficient and scalable total synthesis of **Batzelladine L** to ensure a sustainable supply for further studies.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of Batzelladine L to identify the key structural features responsible for its activity and to optimize its pharmacological properties.
- Target Identification and Validation: Elucidation of the specific molecular targets and detailed signaling pathways modulated by **Batzelladine L** to gain a deeper understanding of its mechanism of action.
- In Vivo Efficacy and Toxicology: Evaluation of the in vivo efficacy and safety profile of **Batzelladine L** in relevant animal models of cancer, malaria, and tuberculosis.

The continued investigation of **Batzelladine L** and its analogues holds great promise for the discovery of new and effective therapeutic agents to combat a range of human diseases.

• To cite this document: BenchChem. [Batzelladine L: A Technical Guide to its Discovery, Origin, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15559758#batzelladine-l-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com